

In-Depth Technical Guide: Mao-B-IN-42 (C19H12FNO2)

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Compound of Interest		
Compound Name:	Mao-B-IN-42	
Cat. No.:	B15619794	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mao-B-IN-42, identified as 2-(4-fluorophenyl)-6-phenylbenzo[d]oxazole, is a potent and selective inhibitor of monoamine oxidase B (MAO-B). With a molecular formula of C19H12FNO2 and a molecular weight of 305.30 g/mol, this compound has emerged as a promising candidate for research in the field of neurodegenerative diseases, particularly Parkinson's disease. This technical guide provides a comprehensive overview of Mao-B-IN-42, including its chemical properties, synthesis, biological activity, and the experimental protocols used for its characterization. The information presented herein is intended to support researchers and drug development professionals in their exploration of this and similar compounds.

Introduction to Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1][2] The enzymatic degradation of dopamine by MAO-B is a natural process critical for maintaining appropriate neurotransmitter levels. However, in neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficiency in the brain. Inhibition of MAO-B can help to preserve existing dopamine levels, thereby alleviating some of the motor symptoms associated with the disease.[3]



Consequently, the development of selective MAO-B inhibitors is a significant area of research in the pursuit of novel therapeutics for Parkinson's and other neurological disorders.

Chemical and Physical Properties of Mao-B-IN-42

Mao-B-IN-42 is a small molecule belonging to the 2,6-diarylbenzo[d]oxazole class of compounds. Its fundamental properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-(4-fluorophenyl)-6- phenylbenzo[d]oxazole	
Molecular Formula	C19H12FNO2	[4]
Molecular Weight	305.30 g/mol	[4]
CAS Number	2568016-10-2	[4]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and ethanol	_

Synthesis of Mao-B-IN-42

The synthesis of **Mao-B-IN-42** involves a multi-step process, beginning with the Suzuki coupling of 4-bromo-2-nitrophenol with phenylboronic acid to yield 4-phenyl-2-nitrophenol. This intermediate is then reduced to 2-amino-4-phenylphenol. The final step is the condensation of the aminophenol with 4-fluorobenzaldehyde, followed by oxidative cyclization to yield the target compound, 2-(4-fluorophenyl)-6-phenylbenzo[d]oxazole (**Mao-B-IN-42**).

Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-6-phenylbenzo[d]oxazole

Step 1: Synthesis of 4-phenyl-2-nitrophenol A mixture of 4-bromo-2-nitrophenol (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a 3:1 mixture of toluene and water is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.



The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 4-phenyl-2-nitrophenol.

Step 2: Synthesis of 2-amino-4-phenylphenol To a solution of 4-phenyl-2-nitrophenol (1.0 eq) in ethanol, SnCl2·2H2O (5.0 eq) is added. The reaction mixture is refluxed for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the pH is adjusted to ~8 with a saturated solution of NaHCO3. The mixture is then extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated to give 2-amino-4-phenylphenol, which is used in the next step without further purification.

Step 3: Synthesis of 2-(4-fluorophenyl)-6-phenylbenzo[d]oxazole (Mao-B-IN-42) A mixture of 2-amino-4-phenylphenol (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in ethanol is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is redissolved in dichloromethane. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) is added, and the mixture is stirred at room temperature for 3 hours. The reaction mixture is then washed with a saturated solution of NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield Mao-B-IN-42.

Biological Activity and Quantitative Data

Mao-B-IN-42 is a selective inhibitor of human monoamine oxidase B. The inhibitory activity has been quantified through in vitro enzymatic assays.

Parameter	Target	Value (µM)	Selectivity (MAO-A/MAO- B)	Reference
IC50	hMAO-B	0.184	> 543	[4]
IC50	hMAO-A	> 100	[4]	

The high selectivity of **Mao-B-IN-42** for MAO-B over MAO-A is a critical feature, as inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis caused by the inability to metabolize tyramine from certain foods).



Experimental Protocols for Biological Assays In Vitro MAO-A and MAO-B Inhibition Assay

This protocol describes a common fluorometric method for determining the inhibitory potency of compounds against MAO-A and MAO-B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Mao-B-IN-42** for human MAO-A and MAO-B.

Materials:

- Recombinant human MAO-A and MAO-B enzymes
- Kynuramine (substrate)
- Mao-B-IN-42 dissolved in DMSO
- Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
- 96-well black microplates
- · Fluorometric plate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Mao-B-IN-42 and positive controls in DMSO.
 - Perform serial dilutions of the stock solutions to obtain a range of concentrations. The final
 DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
 - Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.
 - Prepare a working solution of the substrate, kynuramine, in the assay buffer.



· Assay Protocol:

- Add a small volume of the diluted Mao-B-IN-42 or control to the wells of the 96-well plate.
- Add the MAO-A or MAO-B enzyme solution to the wells.
- Incubate the plate for 15 minutes at 37°C to allow for the interaction between the inhibitor and the enzyme.
- Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
- Immediately begin kinetic measurement of the fluorescence intensity (Excitation/Emission
 ≈ 310/400 nm for the product, 4-hydroxyquinoline) at 37°C for 30-60 minutes.

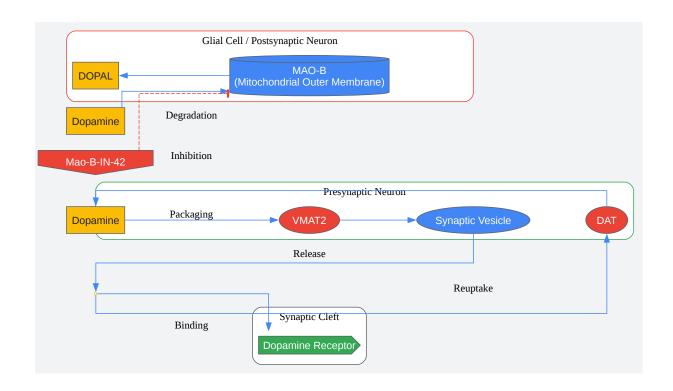
Data Analysis:

- Calculate the rate of reaction for each concentration of the test compound.
- Determine the percentage of inhibition for each concentration relative to the uninhibited control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

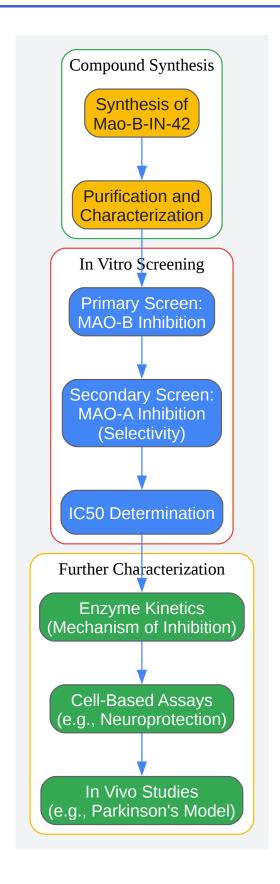
Visualizations Signaling Pathway

The following diagram illustrates the role of MAO-B in the degradation of dopamine and the mechanism of action of **Mao-B-IN-42**.









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